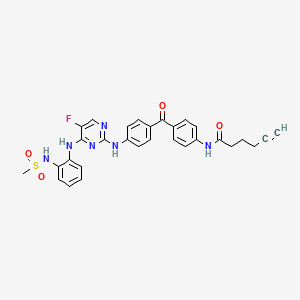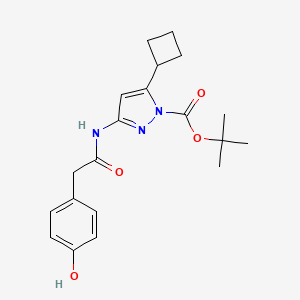
(R)-Chlorpheniramine-d6 Maleate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Chlorpheniramine-d6 (maleate): is a deuterated form of chlorpheniramine maleate, an antihistamine used to relieve allergy symptoms. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in the body without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chlorpheniramine-d6 (maleate) involves the deuteration of chlorpheniramine. This process typically includes the introduction of deuterium atoms into the chlorpheniramine molecule through a series of chemical reactions. The maleate salt is then formed by reacting the deuterated chlorpheniramine with maleic acid.
Industrial Production Methods: Industrial production of (-)-Chlorpheniramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Chlorpheniramine-d6 (maleate) can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorpheniramine structure can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorpheniramine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of chlorpheniramine in the body.
Biology:
- Helps in studying the interaction of chlorpheniramine with biological targets, such as histamine receptors.
Medicine:
- Used in clinical research to evaluate the efficacy and safety of chlorpheniramine formulations.
Industry:
- Employed in the development of new antihistamine drugs and formulations.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Chlorpheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in symptoms such as itching, vasodilation, and capillary leakage, which are commonly associated with allergic reactions .
Vergleich Mit ähnlichen Verbindungen
- Pheniramine
- Dexchlorpheniramine
- Brompheniramine
- Fluorpheniramine
Uniqueness: (-)-Chlorpheniramine-d6 (maleate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C20H23ClN2O4 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1/i1D3,2D3; |
InChI-Schlüssel |
DBAKFASWICGISY-OXXLREAJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


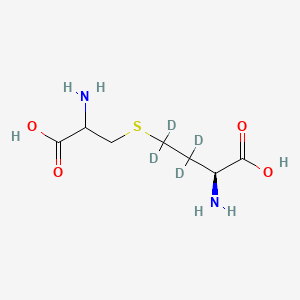
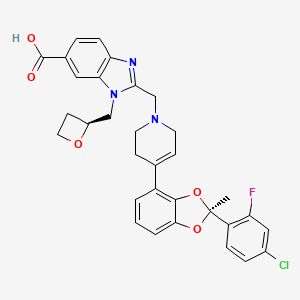
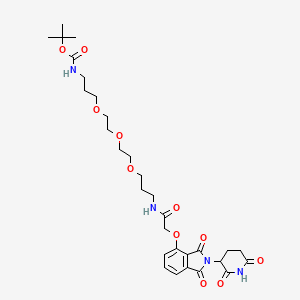
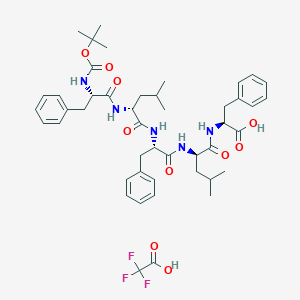

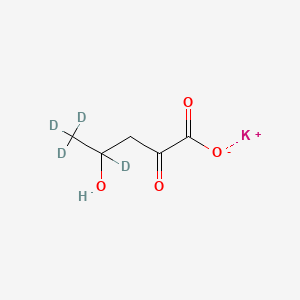
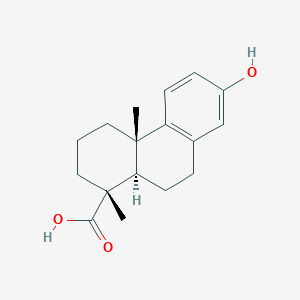
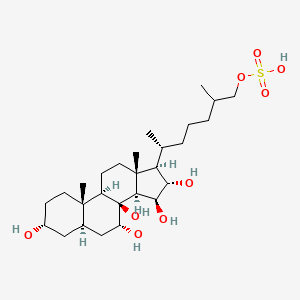
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
